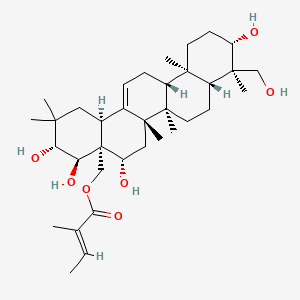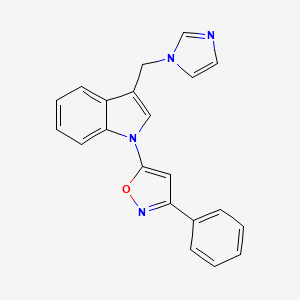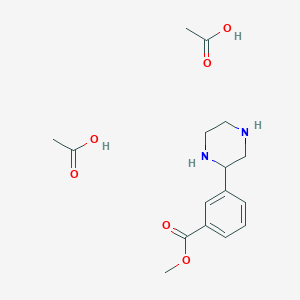![molecular formula C28H30N2P2 B14022278 N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide is a complex organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes both dimethylamino and diphenylphosphino groups, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide typically involves the reaction of dimethylaminoethylamine with diphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain the desired reaction conditions and to minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have significant applications in various fields, including catalysis and material science .
Aplicaciones Científicas De Investigación
N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide involves its interaction with molecular targets through its phosphine and amino groups. These interactions can lead to the formation of coordination complexes, which play a crucial role in catalysis and other chemical processes. The pathways involved in these interactions are complex and depend on the specific reaction conditions and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organophosphorus compounds with dimethylamino and diphenylphosphino groups, such as:
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives
- N,N-Dimethylaminoethanol derivatives .
Uniqueness
What sets N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide apart from similar compounds is its unique combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C28H30N2P2 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
N',N'-bis(diphenylphosphanyl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C28H30N2P2/c1-29(2)23-24-30(31(25-15-7-3-8-16-25)26-17-9-4-10-18-26)32(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
Clave InChI |
RFAHMLDFWLCKLT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)





![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)


